5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a tetrahydropyridinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-c]pyridines .
Scientific Research Applications
5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 8-Chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Uniqueness
5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine is unique due to its specific structural features, such as the fused pyridine and pyrrole rings and the presence of a chlorine atom. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H12ClN3 |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-12-5-9-10(6-15-11(9)7-16-12)8-1-3-14-4-2-8/h1,5-7,14-15H,2-4H2 |
InChI Key |
XAKYPMVTFKWJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNC3=CN=C(C=C23)Cl |
Origin of Product |
United States |
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